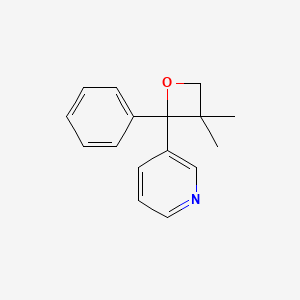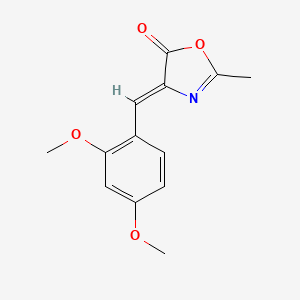
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimetilamino)-1-(naftalen-1-il)butan-1-ol es un compuesto orgánico que presenta un anillo de naftaleno sustituido con un grupo dimetilamino y una cadena de butanol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(Dimetilamino)-1-(naftalen-1-il)butan-1-ol generalmente implica los siguientes pasos:
Formación del derivado de naftaleno: El anillo de naftaleno se funcionaliza con una cadena de butanol a través de una reacción de alquilación de Friedel-Crafts.
Introducción del grupo dimetilamino: El grupo dimetilamino se introduce mediante una reacción de sustitución nucleofílica, a menudo utilizando dimetilamina como nucleófilo.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos pueden implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo hidroxilo en la cadena de butanol se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el anillo de naftaleno, para formar derivados de dihidronaftaleno.
Sustitución: El grupo dimetilamino puede participar en reacciones de sustitución, posiblemente siendo reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).
Agentes reductores: Hidruro de aluminio y litio (LiAlH₄), borohidruro de sodio (NaBH₄).
Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos principales
Productos de oxidación: Cetonas, aldehídos.
Productos de reducción: Derivados de dihidronaftaleno.
Productos de sustitución: Diversos derivados de naftaleno sustituidos.
Aplicaciones Científicas De Investigación
4-(Dimetilamino)-1-(naftalen-1-il)butan-1-ol puede tener aplicaciones en:
Química: Como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en el estudio de vías e interacciones biológicas.
Medicina: Posibles aplicaciones en el desarrollo de fármacos, particularmente en la orientación de receptores o enzimas específicas.
Industria: Uso en la producción de materiales con propiedades específicas, como tintes o polímeros.
Mecanismo De Acción
El mecanismo de acción de 4-(Dimetilamino)-1-(naftalen-1-il)butan-1-ol dependería de su aplicación específica. En química medicinal, podría interactuar con objetivos moleculares como enzimas o receptores, influyendo en las vías biológicas. El grupo dimetilamino podría desempeñar un papel en las interacciones de unión, mientras que el anillo de naftaleno podría contribuir a la estabilidad y reactividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
4-(Dimetilamino)-1-(fenil)butan-1-ol: Estructura similar pero con un anillo fenilo en lugar de un anillo de naftaleno.
4-(Dimetilamino)-1-(naftalen-1-il)butan-2-ol: Estructura similar pero con el grupo hidroxilo en el segundo carbono de la cadena de butanol.
Unicidad
4-(Dimetilamino)-1-(naftalen-1-il)butan-1-ol es único debido a la presencia de un anillo de naftaleno y un grupo dimetilamino, lo que puede conferir propiedades químicas y biológicas específicas que no se encuentran en compuestos similares.
Propiedades
Número CAS |
5438-86-8 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1-naphthalen-1-ylbutan-1-ol |
InChI |
InChI=1S/C16H21NO/c1-17(2)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16,18H,6,11-12H2,1-2H3 |
Clave InChI |
RPFVNLVUFWTWNR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC(C1=CC=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


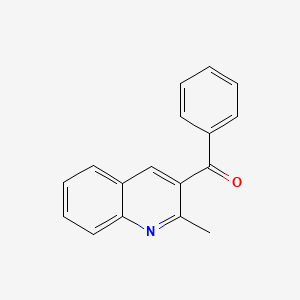
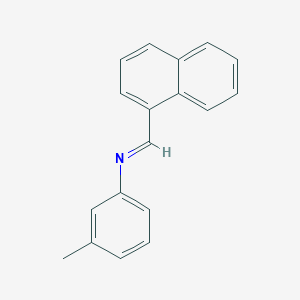
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)

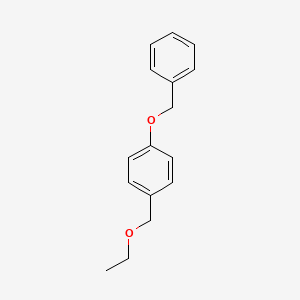


![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)
![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)

